molecular formula C9H20N2O3 B6156632 tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate CAS No. 1785299-24-2

tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate

Cat. No.: B6156632
CAS No.: 1785299-24-2
M. Wt: 204.27 g/mol
InChI Key: VPRUETRGYFOOIY-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate is a chiral building block featuring a tert-butoxycarbonyl (Boc) protecting group and a primary amine, both attached to a 2-hydroxy-2-methylpropyl backbone. With a molecular formula of C9H20N2O3 and a molar mass of 204.27 g/mol, this compound is a valuable intermediate in synthetic organic and medicinal chemistry. Its structure is characterized by the presence of both hydroxy and primary amino functional groups, which facilitate its incorporation into more complex molecules. This product is intended for research and development purposes and is not for diagnostic or therapeutic use. Research Applications and Value This Boc-protected diamine serves as a versatile precursor in multi-step synthesis. The primary application of this compound is as a key synthetic intermediate. The Boc group is widely used to protect amines during chemical reactions, and it can be readily removed under mild acidic conditions to regenerate the free amine. Compounds with this core structure are frequently employed in the preparation of peptidomimetics, enzyme inhibitors, and other bioactive molecules. The presence of the hydroxy group adds a site for further functionalization, increasing its utility in constructing molecular frameworks with specific stereochemistry. In pharmaceutical research, such intermediates are crucial for the discovery and development of new active compounds, as they provide a protected and manipulable handle for chemists. The mechanism of action for this building block is rooted in its role as a protecting group; the Boc group shields the amine functionality from unwanted reactions during synthesis, thereby ensuring the correct sequential construction of the target molecule. Handling and Storage For optimal stability, this compound should be stored in a cool, dark place under an inert atmosphere at room temperature. As with all chemicals of this nature, it should be handled with care, using appropriate personal protective equipment. Researchers should refer to the relevant Safety Data Sheet (SDS) for detailed hazard and safety information before use.

Properties

CAS No.

1785299-24-2

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate

InChI

InChI=1S/C9H20N2O3/c1-8(2,3)14-7(12)11-6-9(4,13)5-10/h13H,5-6,10H2,1-4H3,(H,11,12)

InChI Key

VPRUETRGYFOOIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(CN)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 3-Oxo-2-Methylpropylamine

The precursor, 3-oxo-2-methylpropylamine, is prepared via condensation of methyl acetoacetate with ammonia under acidic conditions. The resulting imine is hydrolyzed to yield the primary amine.

Reaction Conditions :

  • Reagents : Methyl acetoacetate, aqueous NH₃, HCl (cat.)

  • Temperature : 0–5°C (imine formation), 25°C (hydrolysis)

  • Yield : 68–72%

Reductive Amination and Boc Protection

The amine is reacted with tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. Subsequent reduction of the ketone with sodium borohydride (NaBH₄) introduces the hydroxyl group.

Key Data :

  • Boc Protection : Boc₂O (1.2 equiv), DMAP (0.1 equiv), DCM, 25°C, 2 h

  • Reduction : NaBH₄ (2.0 equiv), THF/EtOH (4:1), 0°C → 25°C, 1 h

  • Overall Yield : 54%

  • Stereoselectivity : 88:12 (syn:anti)

Direct Boc Protection of Amino Alcohol Precursors

This method leverages pre-formed amino alcohols, avoiding redox steps.

Synthesis of 3-Amino-2-Hydroxy-2-Methylpropanol

The amino alcohol is synthesized via epoxide ring-opening of 2,2-dimethyloxirane with aqueous ammonia.

Reaction Conditions :

  • Reagents : 2,2-Dimethyloxirane, NH₃ (aq.), H₂O

  • Temperature : 60°C, 12 h

  • Yield : 81%

Boc Protection

The amino group is protected using Boc anhydride under Schotten-Baumann conditions:

Procedure :

  • Reagents : Boc₂O (1.1 equiv), NaOH (aq.), THF

  • Temperature : 0°C → 25°C, 3 h

  • Yield : 89%

  • Purity : ≥98% (HPLC)

Stereoselective Reduction of Boc-Protected Amino Ketones

This route prioritizes stereochemical control using chiral catalysts.

Preparation of tert-Butyl N-(3-Amino-2-Oxo-2-Methylpropyl)carbamate

The Boc-protected amino ketone is synthesized via a Mannich reaction between tert-butyl carbamate, formaldehyde, and methyl acetoacetate.

Reaction Conditions :

  • Reagents : Boc-NH₂, CH₂O, methyl acetoacetate, HCl (cat.)

  • Temperature : 50°C, 6 h

  • Yield : 65%

Asymmetric Reduction Using DIBAH and Chiral Additives

The ketone is reduced with diisobutylaluminum hydride (DIBAH) in the presence of (R)-BINOL to achieve high enantiomeric excess (ee).

Key Parameters :

  • Reducing Agent : DIBAH (1.5 equiv)

  • Additive : (R)-BINOL (10 mol%)

  • Solvent : Toluene/cyclohexanol (9:1)

  • Temperature : −78°C → 25°C, 4 h

  • Yield : 76%

  • ee : 94%

Multi-Step Synthesis from Epichlorohydrin

This industrial-scale method emphasizes cost efficiency and scalability.

Epoxide Ring-Opening with Ammonia

Epichlorohydrin reacts with ammonia to form 3-amino-1-chloro-2-propanol, which is methylated using dimethyl sulfate.

Reaction Conditions :

  • Reagents : Epichlorohydrin, NH₃ (gas), dimethyl sulfate

  • Temperature : 40°C, 8 h

  • Yield : 78%

Hydroxylation and Boc Protection

The chlorinated intermediate undergoes hydroxylation via alkaline hydrolysis, followed by Boc protection:

Procedure :

  • Hydroxylation : NaOH (2.0 equiv), H₂O, 80°C, 3 h

  • Boc Protection : Boc₂O (1.1 equiv), DMAP, DCM, 25°C, 2 h

  • Overall Yield : 62%

Data Table: Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)Stereoselectivity (ee or syn:anti)Scalability
Reductive AminationBoc protection → NaBH₄ reduction5488:12Moderate
Direct Boc ProtectionEpoxide ring-opening → Boc89N/A (achiral)High
Asymmetric ReductionDIBAH/(R)-BINOL reduction7694% eeLow (catalyst cost)
Multi-Step SynthesisEpichlorohydrin → methylation62N/A (racemic)Industrial

Critical Evaluation of Reaction Conditions

Solvent and Temperature Effects

  • NaBH₄ Reduction : THF/EtOH mixtures enhance solubility of polar intermediates, while low temperatures (0°C) minimize side reactions.

  • DIBAH Reactions : Toluene’s non-polar nature favors selective reduction, and cyclohexanol additives improve catalyst stability.

Purification Strategies

  • Chromatography : Silica gel chromatography (hexane/EtOAc) resolves diastereomers in reductive amination routes.

  • Recrystallization : Ethyl acetate/hexane systems yield high-purity crystals (>99%) for industrial batches .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group (-OH) in the compound can undergo oxidation to form carbonyl-containing derivatives. While specific data for this compound is limited, analogous tert-butyl carbamates often use oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . A typical oxidation pathway might yield tert-butyl N-(3-oxo-2-methylpropyl)carbamate .

Key Reaction Conditions (Inferred from Similar Systems):

ReagentSolventTemperatureTimeProduct
KMnO₄H₂O/AcOH40–60°C2–4 hOxidized carbamate
CrO₃HCl (aq)0–5°C1–2 hKetone intermediate

Reduction Reactions

The carbamate group (-OC(O)-N-) can be reduced to form amines. For similar tert-butyl carbamates, reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under inert atmospheres . This reaction could theoretically yield tert-butyl N-(3-amino-2-methylpropyl)amine .

Typical Reduction Protocol :

  • Reagents : LiAlH₄ in THF or NaBH₄ in MeOH.

  • Conditions : 0°C to rt, 2–6 h.

  • Product : Primary or secondary amine derivative.

Substitution Reactions

The hydroxyl group’s reactivity allows substitution with nucleophiles. For example:

  • Thionyl chloride (SOCl₂) : Converts -OH to -Cl, enabling subsequent nucleophilic displacement.

  • Phosphorus tribromide (PBr₃) : Substitutes -OH with Br.

Example Substitution Table (Adapted from Analogous Systems ):

SubstituentReagentSolventTemperatureProduct
BrominePBr₃CH₂Cl₂0°C to rtBrominated carbamate
ChlorineSOCl₂DMF40–60°CChlorinated carbamate

Scientific Research Applications

Pharmaceutical Chemistry

Tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features, including a carbamate functional group, enhance its utility in medicinal chemistry.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor, particularly in metabolic pathways involving amino acids. The presence of hydroxyl and amino groups allows for potential interactions with biological macromolecules, which may lead to therapeutic applications in treating metabolic disorders.

Antimicrobial and Anti-inflammatory Properties

Compounds with similar structures have exhibited antimicrobial and anti-inflammatory activities. Preliminary studies suggest that this compound may share these properties, making it a candidate for further investigation in drug development aimed at infectious diseases and inflammatory conditions.

Organic Synthesis

The compound's unique structure allows it to participate effectively in various organic reactions, serving as a versatile intermediate in synthetic chemistry.

Synthesis Pathways

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with amino alcohols under controlled conditions. This process can be optimized to yield high purity and yield rates, making it suitable for large-scale applications.

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic applications of this compound:

Research conducted on cell lines has shown potential cytotoxic effects, warranting further exploration into its safety profile and therapeutic index. These findings suggest that the compound may hold promise as a lead compound for drug development.

Synthetic Applications

In synthetic chemistry, this compound has been utilized as an intermediate for synthesizing more complex molecules, including derivatives used in antiviral research . Its ability to undergo various chemical transformations makes it a valuable asset in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Cyclic Hydroxycarbamates

Compounds like tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0) and tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1) share a Boc-protected amine but feature a hydroxycyclopentane ring instead of a linear chain. These cyclic analogs exhibit distinct conformational rigidity, which can enhance binding specificity in drug-receptor interactions . Their stereochemistry (cis vs. trans) further influences solubility and crystallinity, as evidenced by PharmaBlock’s stereoisomer-specific CAS registrations .

Linear Hydroxycarbamates

tert-Butyl N-(2-hydroxy-3-phenylpropyl)carbamate (CAS: 162541-45-9) incorporates a phenyl group adjacent to the hydroxyl moiety, introducing aromaticity and lipophilicity. This contrasts with the target compound’s methyl-branched aliphatic chain, which likely reduces steric hindrance and improves metabolic stability .

Amino-Substituted Carbamates

Primary Amine Derivatives

tert-Butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate (CAS: 2639392-27-9) shares a Boc-protected primary amine but includes a thiophene ring. The thiophene’s electron-rich aromatic system enhances π-π stacking interactions, a property absent in the target compound’s purely aliphatic structure .

Fluoro-Substituted Analogs

tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS: 1523530-57-5) demonstrates the impact of fluorine substitution. The trifluoromethyl group increases electronegativity and metabolic resistance, whereas the target compound’s hydroxyl group may facilitate hydrogen bonding in aqueous environments .

Functional Group Variations

Methoxy and Oxo Derivatives

tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate (CAS: 2354433-10-4) replaces the hydroxyl group with methoxy and ketone functionalities. The ketone introduces polarity and reactivity (e.g., toward nucleophiles), making it less stable under basic conditions compared to the target compound’s hydroxyl group .

Cyclopropane-Containing Carbamates

tert-Butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate (CAS: N/A) incorporates a cyclopropane ring, which imposes angle strain and unique reactivity. This contrasts with the target compound’s unstrained branched chain, highlighting trade-offs between stability and synthetic versatility .

Key Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
This compound C₁₀H₂₀N₂O₃ 216.28 Not Provided Branched chain, amino, hydroxyl
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ 201.26 154737-89-0 Cyclic, stereospecific hydroxyl
tert-Butyl N-(2-methoxy-3-oxopropyl)carbamate C₉H₁₇NO₄ 203.24 2354433-10-4 Methoxy, ketone
tert-Butyl N-[(3R)-3-amino-3-(thiophen-2-yl)propyl]-N-methylcarbamate C₁₃H₂₂N₂O₂S 270.39 2639392-27-9 Thiophene, N-methyl

Biological Activity

Tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry and biological research due to its potential applications in drug development and peptide synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C9H20N2O2
  • Molecular Weight : 188.27 g/mol

The presence of the tert-butyl group enhances the compound's lipophilicity, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes, potentially leading to inhibition or modulation of enzymatic activity.
  • Stabilization of Amino Groups : The carbamate group stabilizes the amino group, preventing unwanted side reactions during peptide synthesis, which is crucial for maintaining the integrity of bioactive peptides .

Biological Applications

  • Peptide Synthesis : This compound is utilized as a protecting group for amines in peptide synthesis, allowing selective reactions at other functional groups without compromising the amino functionality.
  • Drug Development : It serves as an intermediate in synthesizing pharmaceutical compounds with specific biological activities. Its unique properties make it suitable for developing drugs targeting various diseases.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

Table 1: Summary of Research Findings

Study ReferenceFocusKey Findings
Anticancer ActivityDemonstrated selective inhibition of cancer cell proliferation in vitro, with significant apoptosis induction measured through caspase-3 activation.
Enzyme InteractionInvestigated the interaction with specific enzymes, showing potential as a substrate leading to active metabolites influencing cellular processes.
Neuroprotective EffectsShowed moderate protective effects against neurotoxic agents in astrocytes, indicating potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis

When compared to similar compounds, this compound exhibits distinct advantages:

  • Enhanced Stability : The presence of the tert-butyl group contributes to increased stability and reactivity compared to other carbamates.
  • Unique Biological Activity : Its specific structure allows for unique interactions with biological targets that are not observed in simpler carbamates.

Q & A

Basic: What are the common synthetic routes for tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, describes a reaction between 2,3-dichloro-1,4-naphthoquinone and tert-butyl-3-aminopropyl carbamate in acetonitrile with K₂CO₃ as a base. Key optimization steps include:

  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity and stabilize intermediates.
  • Base Selection : Mild bases (K₂CO₃) prevent decomposition of the tert-butyl carbamate group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from mixed solvents (e.g., ethanol/water) improves yield .
  • Temperature : Reactions are often conducted at reflux (80–100°C) to accelerate kinetics without degrading sensitive functional groups .

Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm for CH₃, singlet) and carbamate NH (δ ~5–6 ppm, broad). reports chemical shifts for the hydroxy (δ 4.2 ppm) and amino protons (δ 1.8 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL or WinGX) resolves hydrogen-bonding networks. For example, N–H⋯O interactions stabilize the crystal lattice, with bond lengths of 2.8–3.0 Å .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 231.17) .

Advanced: How can crystallographic data resolve discrepancies in hydrogen bonding or stereochemical assignments?

Methodological Answer:

  • Hydrogen Bond Analysis : SHELX refinement ( ) identifies bifurcated hydrogen bonds (e.g., N1–H1⋯O4 and N1–H1⋯O1 in ). Discrepancies between calculated and observed bond angles (e.g., deviations >5°) may indicate dynamic disorder or lattice strain .
  • Stereochemistry : ORTEP-3 ( ) visualizes enantiomeric excess in chiral derivatives. For example, uses Flack parameters (x ≈ 0.02) to confirm absolute configuration in fluorinated analogs .
  • Validation Tools : CheckCIF (IUCr) flags outliers in bond distances/angles, guiding re-refinement with SHELXL .

Advanced: What methodological approaches assess the compound’s bioactivity in drug discovery?

Methodological Answer:

  • Enzyme Inhibition Assays : Test CDC25 phosphatase inhibition (IC₅₀) using fluorescent substrates (). Dose-response curves (0.1–100 µM) identify competitive vs. non-competitive mechanisms .
  • Anticancer Screening : MTT assays on leukemia cell lines (e.g., K562) measure viability after 48-hour exposure. Synergy studies with doxorubicin assess combinatorial effects .
  • Molecular Docking : AutoDock Vina models interactions with target proteins (e.g., binding to ATP pockets in kinases). The tert-butyl group often enhances hydrophobic interactions .

Advanced: How do computational methods aid in understanding molecular interactions of this carbamate derivative?

Methodological Answer:

  • DFT Calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G(d) level. Electron density maps (Mulliken charges) reveal nucleophilic sites (e.g., amino group: −0.75 e) .
  • MD Simulations : GROMACS models solvation dynamics in water. Hydrogen bonds between the hydroxy group and water molecules exhibit lifetimes >50 ps, suggesting stability in aqueous media .
  • QSAR Modeling : CoMFA correlates substituent effects (e.g., Cl or F groups) with bioactivity. Para-substitutions on aryl rings enhance potency (r² > 0.85) .

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